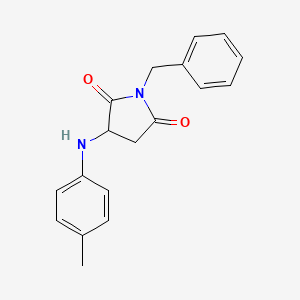

1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” is a compound that belongs to the class of pyrrolidine-2,5-diones . Pyrrolidine-2,5-diones are valuable scaffolds in the treatment of various diseases, including epilepsy . The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of 1,3-disubstituted pyrrolidine-2,5-diones, such as “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione”, can be achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用

Chemical Synthesis

“1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione, which is widely used in chemical synthesis . It can be synthesized from L-malic acid and benzylamine via a melting reaction, without using any solvent .

Drug Discovery

Pyrrolidine-2,5-dione, the core structure of “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione”, is a versatile scaffold for the development of biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Antagonists of Chemokine Receptor CXCR4

Pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4 . This receptor is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .

Anti-Cancer Metastatic Potential

The in vivo anticancer metastatic potential of pyrrolidine-containing derivatives has been investigated . The results suggest that “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” and its derivatives could potentially be used in cancer treatment .

将来の方向性

作用機序

Target of Action

The primary targets of 1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione are currently unknown. This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives have been widely used in medicinal chemistry to develop compounds for the treatment of various diseases . .

Mode of Action

Generally, pyrrolidine derivatives interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions . The exact interaction of this compound with its potential targets needs further investigation.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolidine derivatives , it is likely that this compound could influence multiple pathways

Result of Action

As a derivative of pyrrolidine, it may share some of the biological activities associated with other pyrrolidine compounds . .

特性

IUPAC Name |

1-benzyl-3-(4-methylanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-16-11-17(21)20(18(16)22)12-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBUJIZPZPVSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B3001014.png)

![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)

![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3001016.png)

![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)